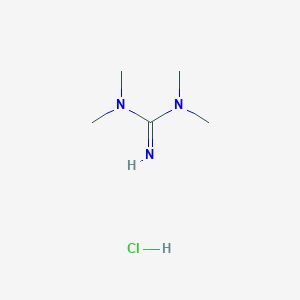

1,1,3,3-Tetramethylguanidine;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,3,3-tetramethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZEOLIKDSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-17-5 | |

| Record name | Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC47014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational Aspects of N,n,n ,n Tetramethylguanidinium Hydrochloride in Chemical Science

Contextualization within Organobase Chemistry and Superbasicity Principles

N,N,N',N'-Tetramethylguanidinium hydrochloride is the salt formed from the protonation of 1,1,3,3-tetramethylguanidine (B143053) (TMG), a powerful organic base. Understanding the properties of this salt is intrinsically linked to the exceptional basicity of its parent compound.

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. dcfinechemicals.com This structural motif is the source of their profound basicity, which often places them in the category of superbases—bases that are stronger than the hydroxide (B78521) ion. dcfinechemicals.com The high basicity of guanidine (B92328) and its derivatives, including TMG, is not due to the nitrogen atoms themselves, but rather to the exceptional stability of their conjugate acids, the guanidinium (B1211019) cations. wikipedia.orgresearchgate.net

Upon protonation, the positive charge on the resulting guanidinium ion is not localized on a single nitrogen atom. Instead, it is effectively delocalized across all three nitrogen atoms and the central carbon through resonance. wikipedia.orgresearchgate.netchemzipper.com This delocalization creates three equivalent resonance structures, which significantly stabilizes the cation. youtube.com A highly stable conjugate acid corresponds to a very strong base, as the neutral molecule has a strong drive to accept a proton and achieve this stabilized state. researchgate.netyoutube.com The pKa of the conjugate acid of guanidine is approximately 13.6, indicating it is a very strong base in water. wikipedia.org The addition of electron-donating methyl groups in 1,1,3,3-tetramethylguanidine further enhances this basicity. youtube.com

| Base | Conjugate Acid pKa (in water) | Reference |

|---|---|---|

| Ammonia | 9.25 | - |

| Triethylamine (B128534) | 10.75 | - |

| Guanidine | 13.6 | wikipedia.orgchemicalbook.com |

| 1,1,3,3-Tetramethylguanidine (TMG) | 13.0 ± 1.0 | wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in acetonitrile) | - |

The concepts of Brønsted-Lowry and Lewis acids and bases provide frameworks for classifying chemical reactivity. A Brønsted-Lowry base is defined as a proton (H⁺) acceptor, while a Lewis base is an electron-pair donor. quora.com

1,1,3,3-Tetramethylguanidine is a quintessential Brønsted-Lowry base. Its primary function in organic chemistry is to accept a proton from a wide range of acidic substrates. chemicalbook.com By definition, any Brønsted-Lowry base is also a Lewis base, as the lone pair of electrons on the nitrogen atom is what accepts the proton. quora.com

However, the distinction is useful in the context of its application. While TMG can act as a Lewis base by donating its electron pair to Lewis acids other than a proton (e.g., metal ions), its utility in synthesis stems almost entirely from its role as a proton acceptor. acs.org The term "Lewis base" is a broader classification that includes reagents whose primary reactivity involves donating an electron pair to form a coordinate covalent bond with an electron-deficient center, which may not be a proton. quora.comreddit.com The exceptional strength of TMG is therefore best understood and utilized within the Brønsted-Lowry framework of proton transfer reactions.

Historical Development and Evolution of Tetramethylguanidine Chemistry

The journey of TMG from a chemical curiosity to a staple reagent in organic synthesis reflects the broader evolution of synthetic methodology.

Early synthetic routes to 1,1,3,3-tetramethylguanidine established the foundational chemistry for its production. One of the original preparations involved the S-methylation of tetramethylthiourea (B1220291), followed by amination to form the guanidine scaffold. wikipedia.orgatamanchemicals.com Alternative methods were also developed, including those starting from cyanogen (B1215507) iodide or cyanogen chloride. chemicalbook.comwikipedia.orgatamanchemicals.com A common industrial process involves the reaction of cyanogen chloride with an excess of dimethylamine (B145610). google.com This reaction proceeds through a dimethylcyanamide (B106446) intermediate, which then reacts with dimethylamine hydrochloride (formed in situ) under heat and pressure to yield TMG hydrochloride. google.com The free base is then obtained by neutralization with a strong alkali like sodium hydroxide, followed by distillation. google.com

| Starting Material(s) | Key Intermediate(s)/Reagents | Reference |

|---|---|---|

| Tetramethylthiourea | S-methylation, Amination | wikipedia.orgatamanchemicals.com |

| Cyanogen Iodide | Dimethylamine | wikipedia.orgatamanchemicals.com |

| Cyanogen Chloride | Dimethylamine | chemicalbook.comgoogle.com |

| Tetramethylurea | Phosgene (or equivalent), an Amine | dcfinechemicals.comwikipedia.org |

A significant development in the broader field of sterically hindered guanidines came from the work of Nobel laureate Derek Barton and his colleagues in 1982, who prepared a series of bulky guanidine bases to serve as strong yet non-nucleophilic reagents. wikipedia.org

The value of 1,1,3,3-tetramethylguanidine in modern organic synthesis lies in its combination of strong basicity and low nucleophilicity. wikipedia.orgguidechem.com A non-nucleophilic base is a sterically hindered base that can readily remove a proton but is too bulky to act as a nucleophile and attack an electrophilic center, such as a carbonyl carbon or an alkyl halide. This characteristic is crucial for preventing unwanted side reactions.

TMG is widely used for deprotonation reactions where a strong base is required, but the nucleophilic addition of the base itself would be a detrimental side reaction. It is frequently employed as a cost-effective substitute for other expensive non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). atamanchemicals.comguidechem.com Its high water solubility also simplifies purification, as it can be easily removed from reaction mixtures in organic solvents through an aqueous wash. wikipedia.orgatamanchemicals.com

Common applications include promoting alkylations, where it is used to form alkyl nitriles from alkyl halides, and in various condensation reactions like the Henry and Aldol (B89426) reactions. atamanchemicals.comguidechem.com It also serves as an effective catalyst for processes such as the benzoylation of alcohols and in the production of polyurethane foams. chemicalbook.comatamanchemicals.com

Synthetic Methodologies for N,n,n ,n Tetramethylguanidinium and Its Derivatives

Established Synthetic Pathways for the Parent Compound

The preparation of the N,N,N',N'-tetramethylguanidinium cation, often isolated as its hydrochloride salt, can be achieved through several established routes. These methods typically involve the construction of the core guanidine (B92328) structure from reactive precursors.

Historically, one of the early methods for preparing 1,1,3,3-tetramethylguanidine (B143053) involved starting from cyanogen (B1215507) iodide. researchgate.net A more contemporary and well-documented approach utilizes halogenated amidinium compounds. A key intermediate in this class is N,N,N′,N′-tetramethylchloroformamidinium chloride.

This intermediate can be reacted with a primary amine, such as in the synthesis of a bisguanidine where it is treated with ethane-1,2-diamine in acetonitrile (B52724). nih.gov The reaction proceeds in the presence of an appropriate base like triethylamine (B128534) to neutralize the generated HCl. The resulting protonated bisguanidinium dichloride salt is then deprotonated with a strong base, such as aqueous sodium hydroxide (B78521), to yield the free guanidine base. nih.gov The use of such halogenated precursors provides a reactive electrophilic carbon center, facilitating the construction of the guanidinium (B1211019) core.

Multi-step syntheses starting from readily available precursors like tetramethylthiourea (B1220291) or tetramethylurea are common. researchgate.netrsc.org

One established method begins with tetramethylthiourea, which undergoes S-methylation followed by amination to form the guanidine structure. researchgate.net

Another detailed procedure starts with N,N,N',N'-tetramethylurea. rsc.org In this pathway, tetramethylurea is reacted with triphosgene (B27547) in toluene (B28343) to form a reactive intermediate. This intermediate is subsequently treated with tert-butylamine. The resulting product is then isolated as the hydrochloride salt. To obtain the free base, the salt is treated with a 25% sodium hydroxide solution, extracted with an organic solvent like diethyl ether, and purified by distillation. rsc.org

Table 1: Comparison of Synthetic Pathways for the Parent Compound

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Cyanogen Iodide | Amines | 1,1,3,3-Tetramethylguanidine | researchgate.net |

| N,N,N′,N′-tetramethylchloroformamidinium-chloride | Ethane-1,2-diamine, Triethylamine, NaOH | N,N,N′,N′-tetramethyl-N′′-[2-(N′,N′,N′′,N′′-tetramethylguanidino)-ethyl]-guanidine | nih.gov |

| N,N,N',N'-tetramethylurea | Triphosgene, tert-Butylamine, NaOH | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | rsc.org |

| Tetramethylthiourea | S-methylation reagents, Amines | 1,1,3,3-Tetramethylguanidine | researchgate.net |

Synthesis of Substituted and Functionalized N,N,N',N'-Tetramethylguanidinium Salts

The core tetramethylguanidinium structure can be modified to introduce specific functionalities, chirality, or to incorporate it into larger molecular architectures for specialized applications.

While the direct synthesis of a chiral version of the N,N,N',N'-tetramethylguanidinium salt itself is not commonly reported, the principles of chiral guanidine chemistry are well-established for asymmetric synthesis. iranarze.ir Chiral guanidine catalysts, which are structurally diverse, are synthesized from chiral precursors and are valued for their strong basicity and ability to act as hydrogen-bond donors. iranarze.iracs.org These catalysts can be acyclic, monocyclic, or bicyclic. iranarze.iracs.org For instance, a chiral guanidine catalyst can be developed from (R)-(+)-1-phenylethylamine, which is then used in asymmetric reactions like the Pictet-Spengler reaction. acs.org

In a different approach, achiral 1,1,3,3-tetramethylguanidine (TMG) is used as a co-catalyst in combination with a primary chiral catalyst to enhance both reactivity and enantioselectivity. acs.org For example, in the asymmetric alkylation of 3-substituted oxindoles, a catalytic system composed of a chiral bisguanidinium salt and achiral TMG has been shown to be highly effective. acs.orgdntb.gov.ua In this system, the protonated TMG assists in the formation of the enolate intermediate and participates in the activation of electrophiles within the transition state, contributing to the stereochemical outcome without being the primary source of chirality itself. acs.org

The functionalization of tetramethylguanidine is crucial for its application in areas like catalysis and materials science.

Polymeric Supports: TMG can be immobilized on polymeric supports to create heterogeneous organocatalysts. A notable example is the functionalization of melamine (B1676169). researchgate.net The process involves a two-step synthesis. First, the melamine surface is modified with 3-bromopropyl groups to create a reactive intermediate (Melamine@PrBr). researchgate.net In the second step, this intermediate is functionalized by reacting it with 1,1,3,3-tetramethylguanidine via a bimolecular nucleophilic substitution (SN2) reaction, yielding the TMG-functionalized melamine nanocatalyst. researchgate.net This heterogeneous catalyst can be easily separated from the reaction mixture and recycled. nih.gov

Chlorometallates and Halometallates: N,N,N',N'-tetramethylguanidinium cations are effective counterions for forming stable crystalline salts with complex metal anions, such as chlorometallates. For example, N,N-disulfo-1,1,3,3-tetramethylguanidinium chloride can be treated with various metal chlorides (e.g., FeCl₃, ZnCl₂, NiCl₂, MnCl₂) to prepare the corresponding chlorometallate salts. acs.org These materials, such as [DSTMG][FeCl₄], can function as solid Brønsted-Lewis acids in catalysis. acs.org Similarly, the reaction of N,N,N',N'-tetramethylguanidinium bromide with cadmium bromide results in the formation of N,N,N′,N′-tetramethyl guanidinium tribromidocadmate(II), a one-dimensional coordination polymer.

Table 2: Examples of Functionalized N,N,N',N'-Tetramethylguanidinium Derivatives

| Functionalization Type | Precursors | Resulting Compound/Material | Application | Reference |

|---|---|---|---|---|

| Polymeric Support | Melamine, 1,3-dibromopropane, TMG | Melamine@TMG nanocatalyst | Heterogeneous organocatalysis | researchgate.net |

| Chlorometallate | [DSTMG][Cl], FeCl₃ | [DSTMG][FeCl₄] | Solid acid catalyst | acs.org |

| Bromometallate | TMG·HBr, CdBr₂ | [C₅H₁₄N₃][CdBr₃] | Coordination polymer |

Guanidinylated polyethylenimine (PEI) polymers are widely researched as vectors for gene delivery. acs.orgdntb.gov.ua The synthesis involves modifying the primary amine groups of PEI with guanidinium moieties. This can be achieved through several methods.

One single-step reaction involves treating branched PEI (bPEI) with varying amounts of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). acs.org This method is noted for being rapid and economical. acs.org Another approach is to react PEI with pyrazole-1-carboxamidine, which effectively converts primary amines into guanidine groups, resulting in a product referred to as poly(ethylenimine guanidine) (PEGu). iranarze.ir

In more complex structures, multi-arm star polymers can be created by first polymerizing ornithine N-Carboxyanhydride with a PEI core, followed by guanidinating the amino side groups on the polyornithine arms using reagents like O-methylisourea hemisulfate. These guanidinylated polymers often exhibit improved capabilities for forming stable complexes with DNA and can show enhanced transfection efficiency compared to unmodified PEI. acs.org

Green Chemistry Approaches in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis and application of TMG-based catalysts. The main thrust of these approaches is to enhance the sustainability of chemical processes by utilizing recoverable and reusable catalytic systems. This not only reduces the environmental footprint but also offers economic advantages.

Development of Polymer-Supported N,N,N',N'-Tetramethylguanidine

The immobilization of N,N,N',N'-tetramethylguanidine onto solid supports is a key strategy in the development of green catalytic systems. This approach transforms the homogeneous base catalyst into a heterogeneous one, which can be easily separated from the reaction mixture. Various polymers have been explored as supports, each offering distinct properties.

One of the most common supports is polystyrene . Polystyrene-supported TMG (PS-TMG) has demonstrated its effectiveness and versatility as a solid-supported superbase. nih.gov It serves as a viable and environmentally friendly alternative to traditional soluble bases in a variety of organic transformations. nih.gov The synthesis of PS-TMG typically involves the functionalization of a chloromethylated polystyrene resin with TMG.

Another widely used support is silica (B1680970) gel . TMG can be covalently bonded to the silica surface, creating a robust and efficient heterogeneous catalyst. The synthesis process often involves a co-condensation of tetraethylorthosilicate (TEOS) with a silylating agent derived from the reaction of TMG with (3-chloropropyl)trimethoxysilane. scielo.brosti.govresearchgate.net This method results in a catalyst with a high surface area and a significant number of active sites. scielo.brresearchgate.net For instance, a synthesized TMG-silica catalyst was found to have a surface area of 811 ± 75 m²/g and an active pendant group concentration of 1.35 mmol/g. scielo.brresearchgate.net

Mesoporous silica (SiO₂) has also been employed as a support for guanidine-based ligands, including TMG. rsc.org These materials are particularly effective in catalytic applications due to their high surface area and porous nature, which allows for efficient interaction between the catalyst and the reactants. rsc.orgnih.govyoutube.com

The choice of the polymer support can influence the catalyst's performance. For example, in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a process for chemical recycling of plastics, guanidine catalysts supported on porous SiO₂ showed better performance under conventional thermal heating compared to those on activated carbon. rsc.org

Table 1: Polymer Supports for N,N,N',N'-Tetramethylguanidine Immobilization

| Polymer Support | Synthetic Approach | Key Features |

|---|---|---|

| Polystyrene | Functionalization of chloromethylated polystyrene with TMG. | Versatile and effective solid-supported superbase. nih.gov |

| Silica Gel | Co-condensation of TEOS with a TMG-derived silylating agent. | High surface area and robust catalyst. scielo.brresearchgate.net |

| Mesoporous Silica (SiO₂) | Covalent surface modification with guanidine ligands. | High catalytic performance in depolymerization reactions. rsc.org |

Strategies for Catalyst Recovery and Reuse

A significant advantage of polymer-supported TMG is the ease of its recovery and subsequent reuse, which aligns with the green chemistry principle of waste reduction. The heterogeneous nature of these catalysts allows for simple filtration to separate them from the reaction mixture.

The reusability of these catalysts has been demonstrated in various chemical reactions. For instance, in the Michael addition of nitromethane (B149229) to cyclopentenone, a TMG catalyst covalently bonded to silica gel was recovered and reused for fifteen cycles, maintaining a high product conversion yield of 98%. scielo.brresearchgate.net This remarkable stability and sustained activity highlight the robustness of the catalyst and the effectiveness of the immobilization strategy.

Similarly, in the context of Knoevenagel condensation reactions, which are crucial carbon-carbon bond-forming reactions, heterogeneous catalysts are highly sought after for their recyclability. researchgate.netnih.govnih.gov While specific data for TMG-supported catalysts in this reaction is part of a broader field, the principle of catalyst recycling remains a key driver for their development.

The following table summarizes the reusability of a silica-supported TMG catalyst in the Michael addition reaction.

Table 2: Reusability of Silica-Supported TMG Catalyst in Michael Addition

| Catalytic Cycle | Product Conversion Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 98 |

| 3 | 98 |

| 4 | 98 |

| 5 | 98 |

| 6 | 98 |

| 7 | 98 |

| 8 | 98 |

| 9 | 98 |

| 10 | 98 |

| 11 | 98 |

| 12 | 98 |

| 13 | 98 |

| 14 | 98 |

| 15 | 98 |

(Data sourced from Oliveira et al., 2006) scielo.brresearchgate.net

The consistent high yield over numerous cycles demonstrates the minimal leaching of the active species from the support and the preservation of the catalyst's structural integrity. These findings underscore the potential of polymer-supported TMG as a sustainable and efficient catalytic system in organic synthesis.

Mechanistic Investigations and Theoretical Frameworks

Elucidation of Reaction Mechanisms Catalyzed by N,N,N',N'-Tetramethylguanidine

The catalytic activity of TMG is fundamentally linked to its basicity and the stability of its protonated form, the tetramethylguanidinium cation. Mechanistic studies are crucial for understanding how TMG orchestrates complex chemical reactions and for optimizing its application in synthesis.

Proton Transfer Dynamics in Base-Catalyzed Reactions

Proton transfer is the quintessential step in most TMG-catalyzed reactions. nih.gov The high basicity of TMG enables it to deprotonate even very weak acids, initiating a catalytic cycle. The dynamics of this process are often the rate-determining step and are influenced by the substrate, solvent, and temperature. researchgate.net For instance, in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), TMG enhances the nucleophilicity of initiators like amines, alcohols, and even carboxylic acids by facilitating proton transfer, thereby accelerating both initiation and propagation rates. rsc.org

The process can be generalized as: Substrate-H + TMG ⇌ [Substrate]⁻ + [TMG-H]⁺

This equilibrium generates the active nucleophile or intermediate that proceeds to react in the subsequent steps. The stability of the resulting tetramethylguanidinium cation, due to extensive charge delocalization, provides a significant thermodynamic driving force for the initial proton abstraction.

Intermediate Formation and Transition State Analysis

Following proton transfer, TMG-catalyzed reactions proceed through various intermediates and transition states. In the synthesis of 1,2,4-triazoloquinazolinones, TMG is proposed to facilitate a Knoevenagel condensation to form a key intermediate. nih.gov Subsequently, the reaction can proceed through two possible pathways involving either a Michael addition followed by cyclization or the formation of an imine intermediate followed by hetero-annaulation. nih.gov

The interaction between TMG and reaction components can be investigated using techniques like ¹H NMR spectroscopy to understand the formation of these intermediates. rsc.org For example, studies on NCA polymerization show clear interactions between the initiator/polypeptide and TMG. rsc.org Computational chemistry offers powerful tools to analyze the structures and energies of these fleeting transition states, providing a more detailed picture of the reaction pathway. nih.gov

Computational Chemistry Studies

Theoretical and computational methods have become indispensable for unraveling the complexities of reaction mechanisms that are often difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to calculate the electronic structure of molecules and predict reaction energetics. researchgate.netresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying the lowest energy pathways for a reaction. This includes calculating the energies of reactants, intermediates, transition states, and products. rsc.org

For TMG-catalyzed reactions, DFT can be used to:

Calculate the activation energy barriers for key steps, such as proton transfer and bond formation/cleavage. rsc.org

Determine the thermodynamic stability of various intermediates.

Provide insights into the chemo-, regio-, and stereoselectivity of reactions by comparing the energy barriers of competing pathways. nih.gov

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| NH₃ oxidation to NH₂ | Ti-porphyrin | 32-34 |

| NH₂ + NO → NH₂NO | Ti-porphyrin (low-spin) | 4.34 |

| NH₂ + NO → NH₂NO | Ti-porphyrin (high-spin) | 10.22 |

| NH₂NO rearrangement | Ti-porphyrin | 17.05 |

| NHNOH decomposition | Ti-porphyrin | 7-9 |

Note: The data in this table is illustrative of DFT applications in catalysis and is based on a study of a Ti-porphyrin system, demonstrating the types of energetic insights that can be gained for catalytic cycles. rsc.org

Quantum Chemical Characterization of Guanidinium (B1211019) Species

Quantum chemical calculations are employed to understand the intrinsic electronic properties of the key species involved in the catalysis, namely the tetramethylguanidinium cation. These studies focus on:

Charge Distribution: The positive charge in the guanidinium ion is delocalized over the central carbon and the three nitrogen atoms, which contributes to its high stability.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity and electronic transitions of the species. nih.gov

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation. chemrevlett.com For example, calculations on tetramethylguanidinium 4-nitrophenoxide predicted dipole moments in the range of 12.00–15.00 Debye. chemrevlett.com

Modeling of Solvation Effects and Intermolecular Interactions

The reaction environment, particularly the solvent, can significantly influence the course and rate of a reaction. wisc.eduresearchgate.net Computational models are used to simulate these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the influence of solvent polarity on reaction energetics.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific intermolecular interactions, such as hydrogen bonding between the solvent and the reacting species.

Rigorous modeling of solvent effects can be challenging, as different models can yield variable results. chemrxiv.org However, these models are crucial for accurately predicting reaction pathways in solution, which is the medium for most TMG-catalyzed reactions. chemrxiv.organu.edu.au

The catalytic efficacy of 1,1,3,3-Tetramethylguanidine (B143053) is rooted in its fundamental chemical properties, which have been extensively investigated through mechanistic studies and computational chemistry. The dynamics of proton transfer, the characterization of intermediates and transition states, and the detailed energetic landscapes provided by DFT calculations have collectively advanced our understanding of how this powerful organobase operates. The synergy between experimental and theoretical approaches continues to refine our knowledge, paving the way for the rational design of new catalysts and synthetic methodologies.

Lewis Acidity and Hydrogen-Bonding Catalysis in Guanidinium Salts

Guanidinium salts, the protonated form of guanidines, are versatile organocatalysts that can activate substrates through multiple non-covalent interactions. Their catalytic activity stems primarily from their ability to act as hydrogen-bond donors and, in a less conventional but significant capacity, as Lewis acids. These functionalities allow the guanidinium cation to play crucial roles in a variety of organic transformations.

The guanidinium cation possesses N-H protons that readily serve as hydrogen-bond donors. nih.govrsc.org This interaction is fundamental to its catalytic mechanism, where it can activate electrophilic substrates, making them more susceptible to nucleophilic attack. nih.gov The planar, charge-delocalized structure of the guanidinium group facilitates strong and directional hydrogen bonding. researchgate.net This bifunctional hydrogen-bond donor capability allows the catalyst to form a pre-transition state complex, effectively bringing both the electrophile and the nucleophile together and orienting them for reaction. nih.govthieme-connect.com This mode of action is analogous to the role of the amino acid arginine in natural enzyme catalysis, where the guanidinium side chain recognizes and binds anionic substrates like phosphates through ion pairing and hydrogen bonding. nih.govresearchgate.net

Beyond its well-established role as a hydrogen-bond donor (a form of Brønsted acid catalysis), the guanidinium cation can also function as a Lewis acid. thieme-connect.com This less intuitive catalytic mode arises from the electrophilic character of the central carbon atom within the C(N)₃⁺ core. nih.gov The positive charge delocalization across the three nitrogen atoms renders the central carbon electron-deficient, enabling it to interact with and stabilize anionic nucleophiles or other electron-rich species. nih.gov This Lewis acid interaction provides an additional source of stabilization, particularly for anionic nucleophiles, through strong electrostatic attraction. nih.gov

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into a synergistic, unconventional bifunctional Brønsted-Lewis acid activation mode. nih.govresearchgate.net In this model, the guanidinium catalyst activates two different substrates simultaneously through distinct mechanisms: it activates the electrophile via hydrogen bonding with its N-H protons, while the nucleophile interacts with the central cationic carbon via a Lewis acid-base interaction. nih.gov This dual activation has been shown to be competitive with, and sometimes preferential to, the conventional bifunctional Brønsted acid mode where both substrates are activated solely through hydrogen bonding. nih.govresearchgate.net Research has demonstrated the first participation of guanidinium's Lewis acid activation in cyclization and thioamidation reactions. researchgate.netsemanticscholar.org In these cases, the Lewis acidic interaction was found to trap the nucleophilic part of the substrate and position it effectively to ensure regioselectivity in subsequent steps like N-Michael additions. researchgate.netsemanticscholar.org

The table below summarizes the distinct catalytic modes of guanidinium salts.

| Catalytic Mode | Active Site on Guanidinium Ion | Interaction Type | Role in Catalysis | Typical Substrate Activated |

|---|---|---|---|---|

| Hydrogen-Bonding (Brønsted Acid) | N-H Protons | Hydrogen Bonding | Activates electrophile by increasing its electrophilicity. Can also position the nucleophile. | Electrophiles (e.g., carbonyls, imines, Michael acceptors) |

| Lewis Acid | Central Carbon Atom (C⁺) | Electrostatic / Lewis Acid-Base Interaction | Stabilizes and positions the nucleophile. | Anionic Nucleophiles (e.g., enolates, thiolates) |

| Bifunctional Brønsted-Lewis Acid | N-H Protons and Central Carbon Atom | Hydrogen Bonding and Lewis Acid-Base Interaction | Simultaneously activates the electrophile (via H-bonding) and the nucleophile (via Lewis acidity). | Electrophile and Nucleophile pair |

Detailed research findings have elucidated specific instances where the Lewis acidity of the guanidinium core is critical for catalytic activity.

| Reaction Type | Proposed Role of Guanidinium Lewis Acidity | Key Research Finding | Reference |

|---|---|---|---|

| Nucleophilic Conjugate Additions | Stabilizes the anionic nucleophile, competing with conventional hydrogen-bonding activation. | DFT calculations demonstrated a viable unconventional bifunctional Brønsted-Lewis acid activation pathway. | nih.gov |

| Intramolecular Cyclization / N-Michael Addition | Traps the side branch of the substrate containing the nucleophilic motif. | The Lewis acid interaction positions the anionic nucleophile and Michael acceptor in close proximity, navigating a regioselective addition. | researchgate.netsemanticscholar.org |

| Thioamidation | Facilitates the stepwise elimination of MeSH over a concerted mechanism. | Identified as the first example of a guanidine-catalyzed thioamidation reaction involving Lewis acid activation. | researchgate.netsemanticscholar.org |

| Epoxide Ring-Opening Esterification | Stabilizes the anionic nucleophile involved in the ring-opening. | Suggested as a reaction class where the Lewis acid capability of guanidinium salts is operative. | nih.gov |

This dualistic nature, combining robust hydrogen-bonding capabilities with subtle but powerful Lewis acidity, makes guanidinium salts, including 1,1,3,3-Tetramethylguanidine hydrochloride, highly effective and tunable catalysts in organic synthesis.

Advanced Catalytic Applications in Organic Transformations

Asymmetric Organocatalysis with Chiral N,N,N',N'-Tetramethylguanidine Derivatives

Over the past two decades, chiral guanidines have been established as powerful organocatalysts, primarily valued for their strong basicity and their ability to act as hydrogen-bond donors. rsc.org These characteristics allow them to catalyze a multitude of organic reactions with high efficiency and stereoselectivity. rsc.orgresearchgate.net Chiral guanidines and their derivatives, such as iminophosphoranes, are considered organosuperbases capable of deprotonating and activating weakly acidic pronucleophiles to participate in asymmetric transformations. nih.gov

Chiral guanidine (B92328) catalysts excel in creating asymmetric reaction environments, leading to high enantioselectivities in a variety of chemical reactions. nih.govresearchgate.net Their effectiveness stems from their high pKa values and the capacity for dual hydrogen-bonding modes of activation, which often translate to high catalytic activities and stereochemical control. nih.govcapes.gov.br They have been successfully employed as Brønsted base catalysts and phase-transfer catalysts in numerous enantioselective processes. researchgate.net

The utility of these catalysts extends beyond simple enantioselectivity. In some instances, a carefully selected chiral catalyst can be crucial for achieving efficient macrocyclization reactions, particularly in cases where achiral or stereochemically mismatched catalysts are ineffective. nih.gov This highlights the critical role of stereochemically matched catalysts in facilitating challenging bond formations, even when no new static stereocenter is formed in the product. nih.gov The catalyst's chirality influences the transition states, proving decisive for the reaction's success. nih.gov This principle allows for the modular control of both absolute and relative stereochemistry in complex transformations. pkusz.edu.cn

The design of effective chiral catalysts for a specific application remains a significant challenge, often relying on a combination of rational design, screening, and intuition. nih.gov However, several guiding principles have emerged in the development of chiral guanidine catalysts.

A key strategy involves creating structurally diverse catalysts, which include bicyclic, monocyclic, and acyclic frameworks, to enable a wide range of organic transformations with high stereoselectivity. rsc.org The concept of C₂ symmetry, which involves a twofold axis of rotation, has been a particularly influential design principle in the field of asymmetric catalysis, leading to the development of many successful ligands. nih.gov

Conversely, compelling arguments suggest that for certain reactions, nonsymmetrical ligands featuring two electronically and sterically different coordinating units can provide more effective enantiocontrol than their C₂-symmetric counterparts. nih.gov In recent years, novel chiral guanidine derivatives, including guanidinium (B1211019) salts and bis(guanidino)iminophosphoranes, have been designed and successfully applied in the synthesis of valuable molecules. rsc.orgresearchgate.net Furthermore, combining chiral guanidines and their derivatives with metal species has significantly broadened their utility, offering solutions to important and challenging transformations that are not achievable with conventional chiral catalysts. rsc.org

Brønsted Base Catalysis in C-C Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of pharmaceuticals, natural products, and advanced materials. researchgate.net 1,1,3,3-Tetramethylguanidine (B143053) (TMG) is frequently utilized as a strong, non-nucleophilic Brønsted base catalyst in a variety of base-catalyzed organic reactions, including several key C-C bond-forming transformations. researchgate.net

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is effectively catalyzed by TMG derivatives. researchgate.net Specifically, the basic ionic liquid 1,1,3,3-tetramethylguanidinium lactate (B86563) ([TMG][Lac]) has been shown to promote the condensation between carbonyl compounds and reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under mild conditions. researchgate.net This catalytic system often leads to good to high isolated yields and can significantly enhance reaction rates even when used in catalytic amounts. researchgate.net An advantage of using [TMG][Lac] is its potential for recovery and reuse, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Table 1: Representative Knoevenagel Condensations Catalyzed by [TMG][Lac] This table is a representation of typical reactions described in the literature.

| Aldehyde/Ketone | Active Methylene Compound | Product Yield | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Malononitrile | High | researchgate.net |

| 4-Chlorobenzaldehyde | Malononitrile | High | researchgate.net |

| 4-Nitrobenzaldehyde | Malononitrile | High | researchgate.net |

| Benzaldehyde | Ethyl Cyanoacetate | Good | researchgate.net |

| Cyclohexanone | Malononitrile | Good | researchgate.net |

TMG and its derivatives also serve as effective catalysts for Michael additions, a crucial method for C-C bond formation involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net For instance, TMG can be used to initiate thiol-Michael addition reactions. science.gov

The direct aldol (B89426) reaction, which forms a β-hydroxy ketone, is a fundamental C-C bond-forming reaction in organic chemistry. rsc.org The ionic liquid 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) has proven to be an efficient and recyclable catalyst for direct aldol reactions conducted at room temperature and without any solvent. rsc.orgrsc.orgresearchgate.net This protocol demonstrates good chemo- and regio-selectivity and is considered an effective and green method for producing β-hydroxy ketones. rsc.org The reaction proceeds well for various aldehydes reacting with ketones such as acetone, cyclopentanone, and cyclohexanone, yielding moderate to high yields. rsc.orgresearchgate.net The catalyst can be recovered and recycled multiple times without a significant drop in activity. rsc.orgresearchgate.net

Table 2: Direct Aldol Reactions Catalyzed by [TMG][Lac] without Solvent (Data sourced from Zhu et al., Green Chem., 2005, 7, 514-517)

| Aldehyde | Ketone | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | 24 | 93 | researchgate.net |

| 4-Nitrobenzaldehyde | Cyclopentanone | 24 | 97 | researchgate.net |

| 4-Nitrobenzaldehyde | Cyclohexanone | 24 | 97 | researchgate.net |

| 4-Nitrobenzaldehyde | Acetophenone (B1666503) | 50 | 70 | researchgate.net |

| 4-Chlorobenzaldehyde | Acetone | 24 | 85 | researchgate.net |

| 4-Methylbenzaldehyde | Acetone | 24 | 73 | researchgate.net |

Cyanosilylation of Carbonyl Compounds

1,1,3,3-Tetramethylguanidine has been identified as a highly effective organocatalyst for the cyanosilylation of both ketones and aldehydes, facilitating the formation of cyanohydrin trimethylsilyl (B98337) ethers in excellent yields. lookchem.comcolab.ws This transformation is a crucial method for synthesizing cyanohydrins, which are versatile intermediates in the preparation of important building blocks like α-hydroxy acids and β-amino alcohols.

The reaction proceeds efficiently under mild, solvent-free conditions at room temperature (25 °C) with a very low catalyst loading of just 0.1 mol%. lookchem.comcolab.ws This method has been successfully applied to a wide range of carbonyl compounds. For instance, both aromatic and aliphatic aldehydes, such as benzaldehyde and isobutylaldehyde, undergo cyanosilylation to achieve 99% yields within four hours. lookchem.com The reaction is also effective for various ketones, including acetophenone and its derivatives. lookchem.com

Computational studies, using density functional theory (DFT), have shed light on the reaction mechanism. researchgate.net The process is believed to occur in two main steps:

Interaction of TMG with trimethylsilyl cyanide (TMSCN) to form a reactive, resonance-stabilized guanidinium salt intermediate. lookchem.comresearchgate.net

Reaction of this intermediate with the carbonyl compound to yield the final product. researchgate.net

The formation of the guanidinium intermediate is the rate-determining step. researchgate.net The catalytic role of TMG is significant, as it activates the electrophilic silicon atom in TMSCN, thereby promoting the reaction. lookchem.comresearchgate.net The effectiveness of the catalyst is directly related to its basicity; stronger bases lead to higher yields. lookchem.com

Table 1: TMG-Catalyzed Cyanosilylation of Various Carbonyl Compounds

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4 | 99 |

| 2 | p-Methoxybenzaldehyde | 4 | 99 |

| 3 | p-Chlorobenzaldehyde | 4 | 99 |

| 4 | Acetophenone | 5 | 98 |

| 5 | p-Methoxyacetophenone | 6 | 98 |

| 6 | Cyclohexanone | 5 | 99 |

| 7 | Isobutylaldehyde | 4 | 99 |

Conditions: 0.1 mol% TMG, solvent-free, 25 °C. Data sourced from Liu et al. (2006). lookchem.com

Polymerization Catalysis

TMG has emerged as a versatile organocatalyst in the field of polymer chemistry, particularly in ring-opening polymerization (ROP).

TMG is an effective catalyst for the ring-opening polymerization (ROP) of various cyclic monomers, including N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NNTAs), to produce polypeptides and their analogues. rsc.orgnih.govacs.org The hydrochloride salt can serve as a precursor to the active TMG base.

In the ROP of NCAs, TMG enhances the nucleophilicity of initiators such as amines, alcohols, and even carboxylic acids. rsc.orglsu.edu For initiators with low nucleophilicity, like alcohols, TMG's role is crucial. It is proposed that TMG activates the alcohol initiator through hydrogen-bonding interactions, increasing its nucleophilicity enough to initiate the ring-opening of the NCA monomer. lsu.eduslideplayer.com This allows for the synthesis of well-defined polypeptoids with controlled molecular weights and narrow distributions. lsu.edu Kinetic studies have shown that the polymerization rate depends on the monomer and initiator concentration but can be zero-order with respect to the TMG concentration, indicating its primary role is in the initiation step. lsu.edu

TMG also mediates the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.govacs.org In this mechanism, TMG itself acts as the initiator. The polymerization proceeds via a propagating macro-zwitterion that has a cationic 1,1,3,3-tetramethylguanidinium moiety at one end and an anionic thiocarbamate at the other, where monomer addition occurs. nih.govacs.org This method produces well-defined polysarcosine with tunable molecular weights and very low polydispersity indices (Đ = 1.01–1.08), exhibiting characteristics of a living polymerization. nih.govacs.org

Table 2: Polysarcosine Synthesis via TMG-Mediated ZROP of Me-NNTA

| Entry | [M]₀:[I]₀ Ratio | Theoretical Mₙ ( kg/mol ) | Experimental Mₙ ( kg/mol ) | Đ (PDI) |

| 1 | 15:1 | 1.9 | 1.9 | 1.08 |

| 2 | 30:1 | 3.8 | 3.9 | 1.04 |

| 3 | 75:1 | 9.4 | 10.1 | 1.02 |

| 4 | 150:1 | 18.8 | 20.2 | 1.01 |

| 5 | 300:1 | 37.5 | 41.0 | 1.03 |

Conditions: [M]₀ = 1.0 M in CH₂Cl₂, 25 °C. Mₙ = Number-average molecular weight. Đ = Polydispersity Index. Data sourced from Zhang et al. (2022). nih.gov

Application in Polyurethane Synthesis

1,1,3,3-Tetramethylguanidine (TMG) is established as a potent base catalyst in the production of polyurethane plastics and foams. shandongxinhuapharma.comrsc.org Its primary role is to accelerate the reaction between isocyanates and polyols, which is the fundamental linkage-forming step in polyurethane synthesis.

Recent research has highlighted more specialized applications of TMG in advanced polyurethane systems. In one application, TMG functions as an "esterification promoter" for crosslinking carboxyl-containing waterborne polyurethane (WPU). researchgate.net This method enhances the waterproof and mechanical properties of the resulting WPU films. TMG promotes the esterification reaction between the hydrophilic carboxyl groups inherent to the WPU structure and a dibromide crosslinking agent, effectively reducing hydrophilicity and increasing the polymer network's integrity. researchgate.net

Furthermore, TMG is a key component in catalyst compositions designed to improve the stability of polyurethane systems that use halogenated blowing agents, such as hydrofluoroolefins. google.com These catalyst packages often consist of a blend of TMG and other tertiary amines to achieve optimal performance and stability. google.com

| Component | Function/Type | Composition Range (% by weight) | Reference |

|---|---|---|---|

| 1,1,3,3-Tetramethylguanidine (TMG) | Tetraalkylguanidine Catalyst | 10 - 50% | google.com |

| Tertiary Amine with Isocyanate-Reactive Group | Co-catalyst / Stabilizer | 10 - 90% | google.com |

Controlled Polymerization via Zwitterionic Intermediates

A significant advanced application of TMG is in mediating the controlled ring-opening polymerization (ROP) of amino acid derivatives to produce well-defined polypeptides. Specifically, TMG induces the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.gov This reaction proceeds rapidly under mild conditions (25 °C) to yield polysarcosine with tunable molecular weights and exceptionally narrow molecular weight distributions (polydispersity index, Đ = 1.01–1.12). nih.gov

The polymerization mechanism is proposed to proceed through a propagating macro-zwitterion. nih.gov In this intermediate, the TMG moiety exists as a cationic 1,1,3,3-tetramethylguanidinium group at one end of the polymer chain, while the other end is an anionic thiocarbamate. nih.gov TMG acts as both the initiator of the polymerization and a stabilizer for the propagating thiocarbamate chain end where monomer addition occurs. nih.gov The process exhibits characteristics of a living polymerization, including a linear increase in polymer molecular weight with monomer conversion and the ability to perform successful chain extension experiments. nih.gov This control allows for the precise synthesis of block copolypeptides. rsc.org

| Monomer/Initiator Ratio ([M]/[I]) | Theoretical Molecular Weight (Mn,th, kg/mol) | Experimental Molecular Weight (Mn,exp, kg/mol) | Polydispersity Index (Đ) | Reference |

|---|---|---|---|---|

| 25 | 3.0 | 1.9 | 1.12 | nih.gov |

| 50 | 5.9 | 5.1 | 1.05 | nih.gov |

| 100 | 11.7 | 10.1 | 1.03 | nih.gov |

| 200 | 23.3 | 20.8 | 1.01 | nih.gov |

| 400 | 46.5 | 37.0 | 1.06 | nih.gov |

Catalytic Role in Transesterification Reactions

The strong basicity of the TMG framework is effectively harnessed for transesterification reactions, which are crucial in the synthesis of esters and polyesters.

Conversion of Dialkyl Carbonates

Theoretical studies using density-functional theory (DFT) have elucidated the mechanistic features of TMG as a catalyst for the transesterification of dimethyl carbonate (DMC) with ethanol (B145695). In this homogeneous system, TMG is proposed to act as a base catalyst. The reaction proceeds through a simultaneous activation of both the dialkyl carbonate and the alcohol, which is facilitated by hydrogen bonding interactions with the catalyst. This cooperative activation leads to the formation of a stable intermediate and significantly lowers the free energy barrier of the rate-limiting step compared to the uncatalyzed reaction. The study highlights that TMG's catalytic efficiency stems from its ability to function in a dual-activation mode.

Esterification of Carboxylic Acids

TMG-derived protic ionic liquids (PILs) have been synthesized and employed as efficient and reusable catalysts for the esterification of carboxylic acids, such as the synthesis of higher alcohol esters of fatty acids for use as biolubricants. These PILs are prepared by neutralizing TMG with various protic acids. Research has shown that the nature of the anion in the PIL significantly influences its catalytic activity. For instance, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO₄) was found to be a highly effective catalyst for the esterification of fatty acids under solvent-free conditions. The catalyst can be recovered and reused for several cycles without a significant loss in activity.

| Catalyst (TMG-Based PIL) | Anion | Relative Catalytic Effectiveness |

|---|---|---|

| 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO₄) | Hydrogen Sulphate | Most Effective |

| 1,1,3,3-tetramethylguanidinium acetate (B1210297) (TMG·Ac) | Acetate | Less Effective |

| 1,1,3,3-tetramethylguanidinium hydrogen phosphate (B84403) (TMG·H₂PO₄) | Hydrogen Phosphate | Less Effective |

| 1,1,3,3-tetramethylguanidinium trifluoroacetate (B77799) (TMG·TFA) | Trifluoroacetate | Less Effective |

Other Specialized Catalytic Systems

The catalytic utility of the TMG structure extends to other important chemical transformations, including carbon dioxide utilization.

CO₂ Addition to Oxiranes for Cyclic Carbonate Formation

The conversion of carbon dioxide (CO₂) into valuable chemicals is a key area of green chemistry. TMG has been successfully incorporated into heterogeneous organocatalysts for the cycloaddition of CO₂ to epoxides (oxiranes), producing cyclic carbonates. researchgate.net Researchers have developed highly stable TMG-functionalized porous polyphenylenes that act as efficient and recyclable catalysts for this transformation. researchgate.net

These solid catalysts promote the reaction under relatively mild, solvent-free conditions, achieving high epoxide conversion and excellent selectivity for the corresponding cyclic carbonate. researchgate.net The heterogeneous nature of the catalyst simplifies its separation from the reaction products and allows for its regeneration and reuse over multiple cycles without a significant loss of catalytic activity. researchgate.net

| Parameter | Value / Condition | Reference |

|---|---|---|

| Catalyst Type | TMG-functionalized porous polyphenylene | researchgate.net |

| CO₂ Pressure | 7 bar | researchgate.net |

| Temperature | 100 °C | researchgate.net |

| Solvent | Solvent-free | researchgate.net |

| Epoxide Conversion | > 90% | researchgate.net |

| Cyclic Carbonate Selectivity | 100% | researchgate.net |

| Recyclability | Reusable after basic regeneration | researchgate.net |

Guanidinium Chlorometallates as Heterogeneous Catalysts

Guanidinium salts, formed from the protonation of potent organobases like 1,1,3,3-tetramethylguanidine (TMG), have emerged as versatile components in catalysis. wikipedia.org When the guanidinium cation is paired with a complex chlorometallate anion (e.g., [FeCl₄]⁻, [CrO₃Cl]⁻), a unique class of ionic compounds is formed. scispace.comresearchgate.net These guanidinium chlorometallates combine the properties of the bulky, charge-delocalized organic cation with a catalytically active transition metal-based anion. researchgate.net The immobilization of these salts onto solid supports transforms them into heterogeneous catalysts, merging the high activity and selectivity often seen in homogeneous systems with the crucial advantages of catalyst stability, simplified product separation, and enhanced recyclability.

A prominent strategy for creating such heterogeneous catalysts involves anchoring the guanidinium moiety to a solid support. This approach prevents the catalyst from dissolving in the reaction medium and facilitates its recovery and reuse. Research has demonstrated the successful functionalization of supports like melamine (B1676169) to create robust, nano-ordered heterogeneous catalysts. nih.gov

A significant example is the development of 1,1,3,3-tetramethylguanidine-functionalized melamine (Melamine@TMG) as a novel, multifunctional heterogeneous organocatalyst. nih.gov This catalyst is synthesized in a two-step process. First, the melamine surface is modified with 3-bromopropyl groups. In the second step, these groups are reacted with 1,1,3,3-tetramethylguanidine (TMG) via a nucleophilic substitution reaction to anchor the TMG to the melamine support. nih.gov The resulting material, Melamine@TMG, exhibits high thermal stability (up to 250 °C) and acts as a highly efficient and reusable catalyst for various organic transformations. nih.gov

Detailed Research Findings: Synthesis of 1,2,4-Triazoloquinazolinones

The Melamine@TMG nanocatalyst has proven highly effective in the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives. nih.gov This reaction combines an aldehyde, dimedone, and 3-amino-1,2,4-triazole in ethanol at a mild temperature of 40 °C. The catalyst promotes the reaction smoothly, affording the desired products in excellent yields and with short reaction times. nih.govresearchgate.net The heterogeneous nature of the catalyst allows for a simple filtration to separate it from the reaction mixture, and it can be reused for at least five consecutive runs with only a minor decrease in its catalytic activity. nih.govresearchgate.net

The table below summarizes the results for the synthesis of various 1,2,4-triazoloquinazolinones using the Melamine@TMG catalyst, showcasing its high efficiency across a range of substrates. nih.gov

| Entry | Aldehyde Derivative (Ar) | Time (min) | Yield (%) nih.govresearchgate.net |

| 1 | C₆H₅ | 15 | 96 |

| 2 | 4-ClC₆H₄ | 10 | 99 |

| 3 | 4-BrC₆H₄ | 12 | 98 |

| 4 | 4-FC₆H₄ | 15 | 97 |

| 5 | 4-NO₂C₆H₄ | 10 | 99 |

| 6 | 4-CH₃C₆H₄ | 20 | 93 |

| 7 | 4-CH₃OC₆H₄ | 20 | 94 |

| 8 | 3-NO₂C₆H₄ | 12 | 98 |

| 9 | 2-ClC₆H₄ | 25 | 86 |

| 10 | 2,4-Cl₂C₆H₃ | 15 | 95 |

In a related area, 1,1,3,3-tetramethylguanidinium chlorochromate (TMGCC) has been synthesized and utilized as an efficient oxidizing agent. scispace.com Prepared by reacting TMG with chromium trioxide and hydrochloric acid, TMGCC is a stable, orange-colored solid. scispace.com It demonstrates high efficiency in oxidizing primary and secondary alcohols to their corresponding carbonyl compounds under solvent-free conditions, often accelerated by microwave irradiation. scispace.com This highlights the catalytic potential of the chlorometallate anion when paired with a tetramethylguanidinium cation, even when not supported on a solid matrix.

Application of N,n,n ,n Tetramethylguanidinium Salts in Functional Materials and Systems

Ionic Liquids Based on N,N,N',N'-Tetramethylguanidinium Cations

Ionic liquids based on the N,N,N',N'-tetramethylguanidinium cation are a subset of ILs that have shown particular promise in various applications due to the strong basicity of the parent guanidine (B92328). wikipedia.org This inherent property influences the characteristics and reactivity of the resulting ILs.

Synthesis and Characteristics of Protic Ionic Liquids

Protic ionic liquids (PILs) are formed through the neutralization reaction between a Brønsted acid and a Brønsted base. psu.edursc.org In the case of [TMG]⁺-based PILs, 1,1,3,3-tetramethylguanidine (B143053) (TMG), a strong organic base, is reacted with various acids. researchgate.net This straightforward, often solvent-free synthesis is a key advantage, making these PILs easily accessible. researchgate.netchalmers.se

The properties of these PILs are highly dependent on the choice of the anion. For instance, the thermal stability and transport properties can be tuned by varying the anion. rsc.org A study on a series of novel PILs based on the tetramethylguanidinium cation with an ether side chain highlighted that hydrogen bonding between the acidic proton of the cation and the anion is a primary factor influencing their structure-property relations. rsc.org The synthesis of various [TMG]⁺-based PILs with anions such as acetate (B1210297), lactate (B86563), and trifluoroacetate (B77799) has been reported, with each exhibiting distinct characteristics. researchgate.net

The acidity of the PIL, a crucial parameter for many applications, is influenced by both the cation and the anion. chalmers.se For example, triazolium-based PILs have been shown to be more acidic than imidazolium-based ones, and the use of a triflate anion results in a more acidic PIL compared to a bis(trifluoromethylsulfonyl)imide anion. chalmers.se

Table 1: Examples of Synthesized N,N,N',N'-Tetramethylguanidinium-Based Protic Ionic Liquids and their Characteristics

| Cation | Anion | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|---|

| 1,1,3,3-Tetramethylguanidinium | Acetate | [TMG][Ac] | Effective catalyst in direct aldol (B89426) reactions. | researchgate.net |

| 1,1,3,3-Tetramethylguanidinium | Lactate | [TMG][Lac] | High catalytic activity in Knoevenagel condensation. | researchgate.net |

| 1,1,3,3-Tetramethylguanidinium | Hydrogen Sulfate | [TMG][HSO₄] | Efficient acid catalyst for cellulose (B213188) hydrolysis. | researchgate.net |

| 1,1,3,3-Tetramethylguanidinium | Trifluoroacetate | [TMG][TFA] | Used in the synthesis of biolubes. | researchgate.net |

Application as Reaction Media and Solvents

The unique solvent properties of [TMG]⁺-based ILs make them attractive as reaction media for various organic syntheses. Their ability to dissolve a wide range of reactants, including polar and nonpolar molecules, coupled with their negligible vapor pressure, offers a safer and often more efficient alternative to conventional organic solvents. youtube.com

For example, ionic liquids are effective solvents in reactions like the Wittig reaction, simplifying the separation of the product from the triphenylphosphine (B44618) oxide byproduct. Similarly, in the Suzuki-Miyaura coupling reaction, the use of an ionic liquid as a solvent allows for easy extraction of the biaryl product, while the palladium catalyst remains in the ionic liquid phase for potential reuse.

Furthermore, some [TMG]⁺-based PILs can act as catalysts themselves, in addition to being the reaction medium. rsc.orgnih.gov They have been successfully employed in various organic transformations, including Knoevenagel and Michael additions, and the Beckmann rearrangement. rsc.org For instance, 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) has been shown to be an effective catalyst for the solvent-free Knoevenagel condensation. researchgate.net

Role in Cellulose Dissolution and Derivatization

Cellulose, the most abundant biopolymer, is notoriously difficult to dissolve in common solvents, which hinders its processing and modification. rsc.org Certain ionic liquids have emerged as effective solvents for cellulose, enabling its dissolution and subsequent derivatization. mdpi.comresearchgate.netnih.gov

[TMG]⁺-based protic ionic liquids have shown significant promise in this area. For example, 1,1,3,3-tetramethylguanidinium methoxyacetate (B1198184) ([TMGH][MAA]) has demonstrated a high capacity for dissolving natural cellulose. rsc.orgresearchgate.net The dissolution mechanism is attributed to the synergistic interaction of the [TMGH]⁺ cations and [MAA]⁻ anions with the hydroxyl groups of the cellulose chains, effectively breaking the extensive hydrogen-bonding network within the polymer. rsc.org This has been described as the ionic liquid acting as "intermolecular scissors". rsc.orgresearchgate.net

The ability to dissolve cellulose opens up possibilities for its homogeneous derivatization, leading to the creation of new materials. mdpi.com Once dissolved, the cellulose can be chemically modified more uniformly, leading to products with improved properties. The regenerated cellulose from such solutions can be used to form materials like films with desirable characteristics, including good thermal stability, high transparency, and excellent mechanical properties. rsc.org

Carbon Dioxide Capture and Conversion Technologies

The development of efficient and reversible methods for capturing and converting greenhouse gases like carbon dioxide (CO₂) and other acidic gases such as sulfur dioxide (SO₂) is a critical area of research. [TMG]⁺-based salts and related compounds are being actively investigated for these applications.

CO₂-Binding Organic Liquids (CO₂-BOLs) Formation and Regeneration

CO₂-Binding Organic Liquids (CO₂-BOLs) are a class of switchable solvents that can capture CO₂ through a chemical reaction, often leading to the formation of an ionic liquid. acs.org These systems typically consist of a strong base and an alcohol. 1,1,3,3-tetramethylguanidine (TMG) is a superbase that has been effectively used in the formulation of CO₂-BOLs. acs.org

The capture process involves the reaction of CO₂ with the TMG and alcohol mixture to form a liquid alkylcarbonate salt. researchgate.net This reaction is reversible, and the captured CO₂ can be released by heating, regenerating the original solvent. rsc.org The efficiency of CO₂ capture can be influenced by the choice of alcohol and the addition of amine promoters. acs.org For instance, a system composed of TMG, methanol (B129727), and monoethanolamine (MEA) has been identified as a promising solvent for CO₂ capture. acs.org

The regeneration of CO₂-BOLs can be energy-intensive. However, innovative approaches are being explored to improve this process. One such method involves a "polarity swing" where a nonpolar antisolvent is added to the CO₂-rich BOL, which helps to de-complex the CO₂ at a lower temperature than conventional thermal regeneration. rsc.org

A 1,1,3,3-tetramethylguanidinium imidazole (B134444) ([TMG][IM]) ionic liquid has been synthesized and shown to capture CO₂ with a high molar ratio of up to 1.01 mol of CO₂ per mol of IL at 30 °C. rsc.org The absorption mechanism involves the reaction of CO₂ with the imidazole anion to form a carbamate (B1207046) group. rsc.org The captured CO₂ can be released at 65 °C by bubbling nitrogen through the liquid, allowing for the recycling of the ionic liquid. rsc.org

Reversible SO₂ Gas Absorption by Guanidinium (B1211019) Chloride Ionic Liquids

Similar to CO₂ capture, guanidinium-based ionic liquids have demonstrated high efficiency in absorbing sulfur dioxide (SO₂). nih.govacs.org The absorption is often reversible, allowing for the regeneration of the ionic liquid and the recovery of the SO₂. rsc.org

Studies have shown that the anion of the ionic liquid plays a crucial role in the SO₂ absorption capacity. nih.govacs.orgnih.gov For example, 1,1,3,3-tetramethylguanidinium lactate ([tmgHH][L]) exhibits a much higher absorption capability for SO₂ compared to its counterparts with bis(trifluoromethylsulfonyl)imide ([tmgHH][Tf₂N]) or tetrafluoroborate (B81430) ([tmgHH][BF₄]) anions. acs.orgnih.gov This is attributed to a chemical interaction between the lactate anion and SO₂. acs.orgnih.gov

Nonporous guanidinium-based poly(ionic liquids) have also been developed for highly efficient SO₂ capture. jxnutaolab.com These materials can selectively adsorb SO₂ over other flue gas components like nitrogen and carbon dioxide, making them suitable for deep desulfurization applications. jxnutaolab.com Furthermore, functional ionic liquids like 1,1,3,3-tetramethylguanidinium lactate have been used not only to absorb SO₂ but also to convert it into elemental sulfur through the Claus reaction. acs.orgnih.gov

Table 2: SO₂ Absorption Capacities of Selected Guanidinium-Based Ionic Liquids

| Ionic Liquid | SO₂ Absorption Capacity (mol SO₂/mol IL) | Conditions | Reference |

|---|---|---|---|

| [C₂²(C₁)₂(C₁)₂³gu][C₂OSO₃] | 0.71 | 20 °C, 0.1 bar | nih.govacs.org |

| [(C₂)₂²(C₁)₂(C₁)₂³gu][C₂OSO₃] | 1.08 | 20 °C, 0.1 bar | nih.govacs.org |

| [tmgHH][L] | High (comparatively) | - | acs.orgnih.gov |

| [tmgHH][Tf₂N] | Low (comparatively) | - | acs.orgnih.gov |

| [tmgHH][BF₄] | Low (comparatively) | - | acs.orgnih.gov |

Development of Polymer-Based Materials

The incorporation of the tetramethylguanidinium moiety into polymer structures has led to the creation of novel materials with enhanced properties and functionalities. These materials have shown promise in biomedical applications and environmental technologies.

Tetramethylguanidinium-Polyethylenimine Polymers for Macromolecular Applications

The modification of polyethylenimine (PEI), a well-known cationic polymer, with tetramethylguanidinium groups has resulted in the development of advanced polymers for macromolecular applications, particularly in the field of gene delivery. Current time information in Kanpur, IN.bachem.com PEI itself is considered a gold standard for non-viral gene delivery due to its high positive charge density, which allows it to condense negatively charged plasmid DNA (pDNA) into nanoparticles and facilitate its entry into cells. bachem.compeptide.com However, the high density of primary amines in PEI can lead to cytotoxicity, hindering its clinical application. bachem.com

To address this, researchers have synthesized N,N,N',N'-tetramethylguanidinium-polyethylenimine (TP) polymers. This modification involves converting the peripheral primary amines of branched PEI (bPEI) into tetramethylguanidinium groups. Current time information in Kanpur, IN.bachem.com This single-step synthesis offers a rapid and economical advantage over more complex multi-step protocols. Current time information in Kanpur, IN.

These TP polymers have demonstrated several beneficial properties for macromolecular applications:

Efficient DNA Condensation: TP polymers effectively interact with and condense pDNA to form stable, nanosized complexes, typically in the range of 240–450 nm. Current time information in Kanpur, IN.bachem.com

Improved Buffering Capacity: The tetramethylguanidinium moiety has a high pKa value, which significantly increases the buffering capacity of the modified polymers compared to the original bPEI. bachem.com This enhanced buffering capacity is believed to aid in the escape of the polymer-DNA complex from endosomes within the cell, a crucial step for successful gene delivery. researchgate.net

Enhanced Transfection Efficiency and Cell Viability: Studies have shown that TP polymers can exhibit significantly higher transfection efficiency than native bPEI and even commercially available reagents like Lipofectamine 2000 in various cell lines, including HEK293, CHO, and HeLa cells. Current time information in Kanpur, IN. For instance, one particular TP polymer, TP2, showed a 1.4 to 2.3-fold increase in transfection efficiency. Current time information in Kanpur, IN. Concurrently, these modified polymers display higher cell viability, indicating reduced cytotoxicity. Current time information in Kanpur, IN.bachem.com

| Property | Branched PEI (bPEI) | Tetramethylguanidinium-PEI (TP) Polymers | Significance in Macromolecular Applications |

| Synthesis | Cationic polymerization of aziridine. researchgate.net | Single-step reaction of bPEI with HBTU. Current time information in Kanpur, IN.bachem.com | Rapid and economical synthesis. Current time information in Kanpur, IN. |

| DNA Complex Size | Forms complexes with DNA. | Forms stable complexes of ~240-450 nm with pDNA. Current time information in Kanpur, IN.bachem.com | Efficient formation of nanoparticles for cellular uptake. |

| Buffering Capacity | Standard buffering capacity. | Improved buffering capacity due to high pKa of the guanidinium group. bachem.com | Facilitates endosomal escape of the gene cargo. researchgate.net |

| Transfection Efficiency | Gold standard, but can be surpassed. Current time information in Kanpur, IN.bachem.com | Significantly higher than bPEI and some commercial reagents. Current time information in Kanpur, IN. | More effective delivery of genetic material into cells. |

| Cell Viability | Can exhibit cytotoxicity due to high charge density. bachem.com | Higher cell viability and reduced cytotoxicity. Current time information in Kanpur, IN.bachem.com | Safer for use in biological systems. |

This table provides a comparative overview of the properties of branched polyethylenimine (bPEI) and its tetramethylguanidinium-modified counterparts (TP polymers) for macromolecular applications, based on available research findings.

Poly(1,1,3,3-tetramethylguanidine acrylate) for Gas Absorption

Poly(1,1,3,3-tetramethylguanidine acrylate) (PTMGA) is an ionic polymer that has been synthesized and studied for its potential in gas absorption, particularly for the capture of sulfur dioxide (SO₂) and carbon dioxide (CO₂). creative-peptides.comchemicalbook.comhighfine.com The synthesis of PTMGA begins with the preparation of the monomer, 1,1,3,3-tetramethylguanidine acrylate (B77674) (TMGA), a polymerizable ionic liquid, through the neutralization of 1,1,3,3-tetramethylguanidine with acrylic acid. highfine.com The polymer is then formed via free-radical polymerization of the TMGA monomer. highfine.com

Research has highlighted the excellent gas absorption properties of PTMGA:

High Absorption Capacity and Rate: PTMGA demonstrates a significantly higher absorption capacity and a faster absorption rate for SO₂ compared to its monomeric form. highfine.com It has been reported that under typical operating conditions, approximately 0.3 grams of SO₂ can be separated per gram of the polymer in each cycle. highfine.com

High Selectivity: The polymer shows high selectivity in adsorbing SO₂. highfine.com

Reversibility and Reusability: The absorbed SO₂ can be effectively desorbed from the polymer at higher temperatures or under a vacuum, allowing the material to be regenerated and reused for multiple cycles without significant loss of performance. chemicalbook.comhighfine.com This robust nature makes it a promising candidate for industrial applications.

Application in CO₂ Capture: While much of the initial research focused on SO₂, the guanidinium functionality is also well-studied for its ability to capture CO₂. rsc.orguni-kiel.de Crosslinked porous particles based on PTMGA have been prepared and show potential for CO₂ capture applications, with one study estimating that a similar sorbent could retain 90% of its sorption capacity even after more than a thousand cycles. chemicalbook.com

| Gas | Absorption Findings for PTMGA | Reference |

| SO₂ | High selectivity, capacity, and rate of absorption. | highfine.com |

| SO₂ | Absorption capacity decreases with lower SO₂ concentration and higher temperature. | chemicalbook.com |

| SO₂ | Absorbed gas can be effectively desorbed for polymer reuse. | highfine.com |

| SO₂ | Crosslinked porous particles show unchanged morphology and properties after absorption-desorption cycles. | chemicalbook.com |

| CO₂ | Guanidinium-based materials exhibit excellent potential for CO₂ capture. | chemicalbook.comrsc.org |

This table summarizes the key research findings on the gas absorption properties of Poly(1,1,3,3-tetramethylguanidine acrylate) (PTMGA).

Role in Amide and Ester Bond Formation in Peptide Synthesis

The formation of the amide bond is a fundamental reaction in chemistry, central to the synthesis of peptides and proteins. sigmaaldrich.comluxembourg-bio.com N,N,N',N'-Tetramethylguanidinium salts, particularly those combined with benzotriazole (B28993) derivatives, have become some of the most popular and efficient coupling reagents in modern peptide synthesis. bachem.comchemicalbook.com

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue, TBTU, are widely used in both solid-phase and solution-phase peptide synthesis. bachem.compeptide.com Although initially believed to be uronium salts, crystallographic and solution studies have revealed they possess an aminium (or guanidinium) structure. researchgate.netchemicalbook.com

The primary role of these tetramethylguanidinium-based reagents is to activate the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid, thus forming a peptide bond. creative-peptides.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent (e.g., HBTU) in the presence of a base, which leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester. creative-peptides.comluxembourg-bio.com This active ester then readily reacts with the amine component to form the desired amide bond with minimal racemization. bachem.compeptide.com

Key aspects of their role include:

High Coupling Efficiency: These reagents facilitate rapid and efficient coupling reactions, often completing in minutes. chemicalbook.com This high reactivity is crucial for the synthesis of long or sterically hindered peptides. bachem.com

Suppression of Racemization: A significant challenge in peptide synthesis is the loss of stereochemical integrity (racemization) at the alpha-carbon of the activated amino acid. The use of HBTU/TBTU, often in conjunction with an additive like HOBt, is highly effective at minimizing this side reaction. bachem.comchemicalbook.com

Versatility: They are effective for a wide range of coupling reactions, including the synthesis of challenging sequences and the formation of cyclic peptides (lactonization). bachem.compeptide.com They are also the reagents of choice for coupling phosphorylated amino acids. bachem.com

Ester Bond Formation: While primarily used for amide bonds, these reagents can also be utilized for esterification, such as in lactonization reactions. bachem.com For example, the BOP reagent, a related phosphonium (B103445) salt, is noted as a useful reagent for selective esterification. bachem.com More recent developments have shown that reagents like COMU, which is structurally related to HBTU, can be used to prepare various esters under mild conditions. bachem.com

A potential side reaction when using these aminium salts is the reaction of excess coupling reagent with the unprotected N-terminus of the peptide chain, forming a stable guanidinium group that terminates further elongation. peptide.comchemicalbook.com Therefore, using equimolar amounts of the coupling reagent relative to the carboxylic acid is recommended. chemicalbook.com

| Reagent Type | Example(s) | Function in Peptide Synthesis | Key Advantages | Potential Side Reaction |

| Aminium/Guanidinium Salts | HBTU, TBTU, HATU | Activate carboxylic acids to form active esters for amide bond formation. creative-peptides.comchemicalbook.com | High reaction efficiency, low racemization, suitable for solid-phase and solution-phase synthesis. bachem.comhighfine.com | Guanidinylation of the N-terminal amine by excess reagent, terminating the peptide chain. peptide.comchemicalbook.com |